Albuterol-d4
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Overview
Description
Albuterol-d4 is a deuterated form of albuterol, a beta-2 adrenergic receptor agonist commonly used to treat asthma, bronchitis, and chronic obstructive pulmonary disease (COPD). The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in pharmacokinetic studies to track the compound’s behavior in the body without altering its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of albuterol-d4 involves the incorporation of deuterium atoms into the albuterol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) and a suitable catalyst under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient hydrogen-deuterium exchange. The final product is then purified using techniques such as chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Albuterol-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Albuterol-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms in this compound make it an ideal tracer for studying the pharmacokinetics of albuterol in the body without altering its pharmacological properties.
Metabolic Studies: This compound is used to investigate the metabolic pathways and rates of albuterol metabolism in various biological systems.
Analytical Chemistry: The compound is used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of albuterol in complex biological matrices.
Mechanism of Action
Albuterol-d4 exerts its effects by stimulating beta-2 adrenergic receptors located in the smooth muscle of the airways. This activation triggers a cascade of intracellular events that lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow. The molecular targets include the beta-2 adrenergic receptors, and the pathways involved are primarily related to cyclic adenosine monophosphate (cAMP) signaling .
Comparison with Similar Compounds
Similar Compounds
Levalbuterol: A single enantiomer of albuterol with similar bronchodilatory effects but potentially fewer side effects.
Salmeterol: A long-acting beta-2 agonist used for maintenance treatment of asthma and COPD.
Formoterol: Another long-acting beta-2 agonist with a rapid onset of action.
Uniqueness of Albuterol-d4
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms do not significantly alter the pharmacological effects of the compound but allow for precise tracking and quantification in biological systems .
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
4-[2-(tert-butylamino)-1,2-dideuterio-1-hydroxyethyl]-2-[dideuterio(hydroxy)methyl]phenol |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i7D,8D2,12D |
InChI Key |
NDAUXUAQIAJITI-HDBYNVFCSA-N |
Isomeric SMILES |
[2H]C(C([2H])(C1=CC(=C(C=C1)O)C([2H])([2H])O)O)NC(C)(C)C |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |
Origin of Product |
United States |
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